Cas no 1432680-68-6 (1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%))

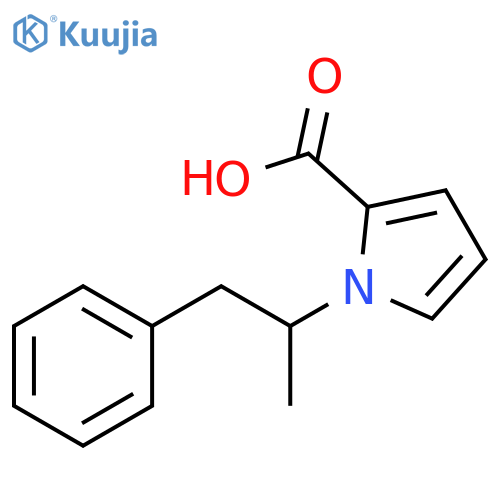

1432680-68-6 structure

商品名:1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%)

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%) 化学的及び物理的性質

名前と識別子

-

- 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%)

-

- インチ: 1S/C14H15NO2/c1-11(10-12-6-3-2-4-7-12)15-9-5-8-13(15)14(16)17/h2-9,11H,10H2,1H3,(H,16,17)

- InChIKey: KKMIUDPARJGYMX-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)CC2=CC=CC=C2)C=CC=C1C(O)=O

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B522558-100mg |

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%) |

1432680-68-6 | 100mg |

$ 385.00 | 2023-09-08 | ||

| Chemenu | CM471376-1g |

1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |

1432680-68-6 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Enamine | EN300-125823-0.1g |

1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |

1432680-68-6 | 95% | 0.1g |

$272.0 | 2023-11-13 | |

| Enamine | EN300-125823-1g |

1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |

1432680-68-6 | 95% | 1g |

$785.0 | 2023-11-13 | |

| Enamine | EN300-125823-5g |

1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |

1432680-68-6 | 95% | 5g |

$2277.0 | 2023-11-13 | |

| Enamine | EN300-125823-250mg |

1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |

1432680-68-6 | 95.0% | 250mg |

$389.0 | 2023-10-02 | |

| Aaron | AR01A583-500mg |

1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |

1432680-68-6 | 95% | 500mg |

$868.00 | 2025-02-09 | |

| 1PlusChem | 1P01A4ZR-10g |

1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |

1432680-68-6 | 95% | 10g |

$4235.00 | 2024-06-20 | |

| 1PlusChem | 1P01A4ZR-5g |

1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |

1432680-68-6 | 95% | 5g |

$2877.00 | 2024-06-20 | |

| Enamine | EN300-125823-1000mg |

1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |

1432680-68-6 | 95.0% | 1000mg |

$785.0 | 2023-10-02 |

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%) 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

1432680-68-6 (1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%)) 関連製品

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量